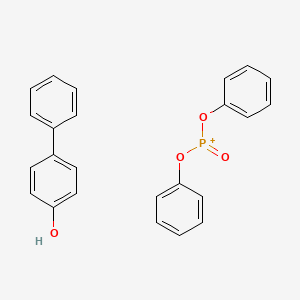
Oxo(diphenoxy)phosphanium;4-phenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-yl diphenyl phosphate: is an organic compound that belongs to the class of aryl phosphates. It is characterized by the presence of a biphenyl group attached to a diphenyl phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl diphenyl phosphate typically involves the reaction of biphenyl with diphenyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl diphenyl phosphate often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl diphenyl phosphate can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: This compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4,4’-dicarboxylic acid, while reduction could produce biphenyl-4-yl diphenyl phosphine.
科学的研究の応用
Chemistry:
Catalysis: [1,1’-Biphenyl]-4-yl diphenyl phosphate is used as a catalyst in various organic reactions, including polymerization and esterification.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Biochemical Studies: This compound is used in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: It is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Flame Retardants: [1,1’-Biphenyl]-4-yl diphenyl phosphate is used as a flame retardant in plastics and other materials.
Plasticizers: It is employed as a plasticizer to enhance the flexibility and durability of polymers.
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-yl diphenyl phosphate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Diphenyl phosphate: A simpler analog with similar properties but lacking the biphenyl group.
Triphenyl phosphate: Another related compound with three phenyl groups attached to the phosphate moiety.
Uniqueness:
Structural Complexity: [1,1’-Biphenyl]-4-yl diphenyl phosphate has a more complex structure compared to its simpler analogs, which can lead to unique chemical and physical properties.
Applications: Its unique structure allows for specific applications in catalysis, flame retardancy, and biochemical studies that may not be achievable with simpler analogs.
特性
分子式 |
C24H20O4P+ |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
oxo(diphenoxy)phosphanium;4-phenylphenol |
InChI |
InChI=1S/C12H10O3P.C12H10O/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-10H;1-9,13H/q+1; |
InChIキー |
UAWSTCYQPWOCBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)
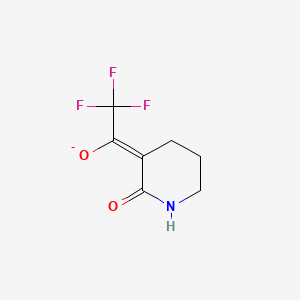
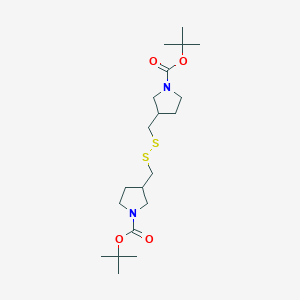
![[2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B12327210.png)
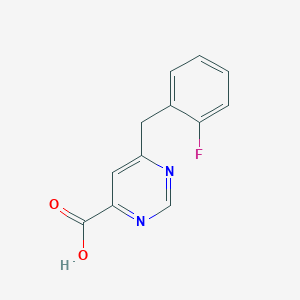
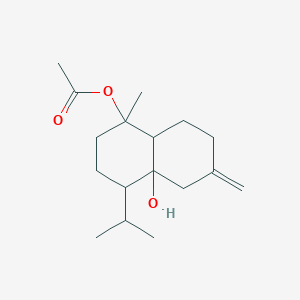
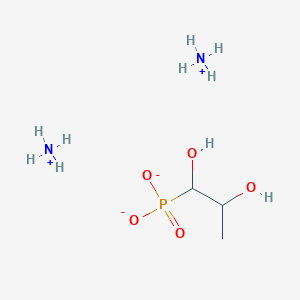
![17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12327240.png)
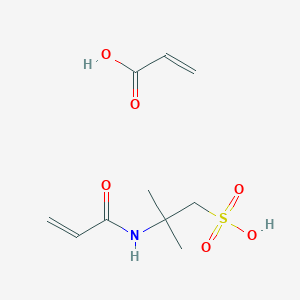
![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)
![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)
![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)

